6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine
描述
属性
IUPAC Name |
6,7-dichloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKURKVIJOJHJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=NC=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-70-6 | |
| Record name | 6,7-dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activities of Pyrrolo 3,2 C Pyridine Derivatives
Anticancer and Antiproliferative Mechanisms
Recent studies have highlighted the potent anticancer and antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govtandfonline.com These compounds have been shown to exert their effects through a variety of mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and triggering of apoptosis in cancer cells. nih.govtandfonline.com
Tubulin Polymerization Inhibition and Colchicine-Binding Site Interactions
A key mechanism by which 1H-pyrrolo[3,2-c]pyridine derivatives exhibit their anticancer effects is through the inhibition of tubulin polymerization. nih.govtandfonline.com Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including mitosis. nih.govtandfonline.com By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and subsequent cell death. tandfonline.com
Research has shown that certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors. nih.govtandfonline.comnih.gov Molecular modeling studies have suggested that these compounds can interact with tubulin by forming hydrogen bonds with residues such as Thrα179 and Asnβ349 at the colchicine (B1669291) site. nih.govtandfonline.com One particularly potent derivative, designated as 10t, has been shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM. nih.govtandfonline.comnih.gov Furthermore, immunostaining assays revealed that this compound significantly disrupted tubulin microtubule dynamics at a concentration of 0.12 μM. nih.govtandfonline.comnih.gov
The antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against several human cancer cell lines, with many compounds exhibiting moderate to excellent activity. nih.govtandfonline.com The derivative 10t, which features an indolyl B-ring, demonstrated the most potent antiproliferative activities. nih.gov
Table 1: Antiproliferative Activity of Compound 10t against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. semanticscholar.org
Induction of Cell Cycle Arrest (G2/M Phase)
In addition to disrupting microtubule dynamics, 1H-pyrrolo[3,2-c]pyridine derivatives have been observed to induce cell cycle arrest, particularly in the G2/M phase. nih.govtandfonline.com This is a common outcome for agents that target microtubules, as a properly formed mitotic spindle is necessary for cells to progress through mitosis. researchgate.net
Flow cytometry analysis has been used to investigate the effects of these compounds on the cell cycle of cancer cells. semanticscholar.org Treatment of HeLa cells with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM resulted in a significant accumulation of cells in the G2/M phase. nih.govtandfonline.com This dose-dependent increase in the G2/M population demonstrates that the compound effectively halts cell cycle progression at this critical checkpoint. semanticscholar.org
Table 2: Effect of Compound 10t on HeLa Cell Cycle Distribution
| Treatment Concentration | Percentage of Cells in G2/M Phase |
|---|---|
| Control (0.1% DMSO) | 3.8% |
| 1 x IC₅₀ | 9.6% |
| 2 x IC₅₀ | 40.6% |
Apoptosis Induction in Cancer Cell Lines
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. metu.edu.tr The mitotic arrest induced by 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to lead to the induction of apoptosis in cancer cell lines. nih.govtandfonline.com
Studies have demonstrated that treatment with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM significantly causes apoptosis in HeLa cells. nih.govtandfonline.com This indicates that after the cells are arrested in the G2/M phase due to microtubule disruption, they initiate the apoptotic cascade, leading to their demise. nih.govtandfonline.com
Kinase Modulatory Activities
While direct kinase modulatory activities for 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine have not been extensively reported, research on related pyrrolopyridine isomers has revealed significant activity against important cancer-related kinases. These findings suggest potential avenues of investigation for the broader class of pyrrolo[3,2-c]pyridine derivatives.
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator that has emerged as a promising therapeutic target in oncology. researchgate.net A recent study has identified a series of pyrrolo[2,3-c]pyridines, isomers of the pyrrolo[3,2-c]pyridine scaffold, as a new class of potent and reversible LSD1 inhibitors. acs.org
One of the most promising compounds from this series, designated as compound 46, exhibited a half maximal inhibitory concentration (IC₅₀) value of 3.1 nM against LSD1 enzymatic activity. acs.org This compound also demonstrated potent inhibition of cell growth in an acute leukemia cell line (MV4;11) with an IC₅₀ of 0.6 nM and a small-cell lung cancer cell line (H1417) with an IC₅₀ of 1.1 nM. acs.org These findings highlight the potential of the pyrrolopyridine core structure in the design of potent epigenetic modulators. researchgate.netacs.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition (as seen in related pyrrolopyridine isomers)
Abnormal signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in various malignancies, making FGFRs attractive targets for cancer therapy. rsc.org Research into pyrrolopyridine isomers has led to the discovery of potent FGFR inhibitors. rsc.org
Specifically, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and shown to have potent activity against FGFR1, 2, and 3. rsc.org One compound in this series, 4h, displayed IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively. rsc.org In cellular assays, this compound inhibited the proliferation of breast cancer cells and induced apoptosis. rsc.org Another study noted that changing a scaffold to a 1H-pyrrolo[3,2-b]pyridine ring slightly decreased binding activity to FGFR1. nih.gov
Monopolar Spindle 1 (MPS1) Inhibition
The protein kinase Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint in cell division and is often overexpressed in various human cancers, making it a significant target in oncology. researchgate.net Research has led to the discovery and optimization of potent and selective inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold. researchgate.net Through structure-based design and cellular characterization, a lead compound, CCT251455, was developed from an initial, less selective hit. researchgate.net
This optimized compound demonstrates potent and selective inhibition of MPS1. researchgate.net It functions by stabilizing an inactive conformation of the kinase, where the activation loop is arranged in a way that is incompatible with the binding of ATP and substrate peptides. researchgate.net CCT251455 has shown a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in human tumor xenograft models, highlighting its potential as a tool compound for further investigation into the therapeutic benefits of MPS1 inhibition. researchgate.net
Table 1: MPS1 Inhibition by a 1H-pyrrolo[3,2-c]pyridine Derivative
| Compound | Target | IC50 (nM) | Cell-Based Assay (pMPS1 IC50, nM) |
|---|
FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is another important target in oncology and inflammatory diseases. A series of eighteen pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their inhibitory effects on this kinase. nih.gov Among the tested compounds, two derivatives, designated as 1e and 1r, were identified as the most potent inhibitors. nih.gov
Compound 1r, in particular, exhibited an IC50 value of 30 nM, making it over three times more potent than the initial lead compound, KIST101029 (IC50 = 96 nM). nih.gov Further testing of compound 1r across a panel of 40 different kinases demonstrated its selectivity for FMS kinase. nih.gov In a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r showed an IC50 of 84 nM. nih.gov Additionally, it displayed antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with IC50 values between 0.15 and 1.78 µM, while showing selectivity for cancer cells over normal fibroblasts. nih.gov
Table 2: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) | BMDM Cell IC50 (nM) |
|---|---|---|
| 1e | 60 | Not Reported |
| 1r | 30 | 84 |
| KIST101029 (Lead) | 96 | 195 |
Interaction with Other Biological Targets
Hedgehog Pathway Signaling Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. mdpi.com This makes it a key target for anticancer drug development. Research into inhibitors of this pathway has led to the discovery of pyrrolo[3,2-c]quinoline-4-one derivatives, which are structurally related to the pyrrolo[3,2-c]pyridine scaffold. mdpi.com
Starting from a high-throughput screening hit, medicinal chemistry efforts led to the development of compound 12b, a pyrrolo[3,2-c]quinoline-4-one derivative. mdpi.com This compound was found to be a potent inhibitor of the Hedgehog pathway. In preclinical studies, compound 12b effectively suppressed the expression of Gli1 mRNA, a downstream target of the Hh pathway, in a murine model. mdpi.com Furthermore, it demonstrated significant antitumor activity in a medulloblastoma allograft mouse model, indicating the potential of this fused pyrrole-pyridine scaffold in targeting Hedgehog-driven cancers. mdpi.comresearchgate.net
G-Protein Coupled Receptor (GPCR) Ligand Activity
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are the targets for a substantial portion of modern medicines. While broad screening of the this compound scaffold against the entire GPCR family is not extensively documented in publicly available literature, specific derivatives have been shown to interact with this receptor class.
One study focused on designing functionally selective agonists for the dopamine (B1211576) D1 receptor, a GPCR involved in neurological processes. This research identified a 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative as a Gs-biased partial agonist with high potency (EC50 = 0.8 nM in a Gs-cAMP assay). nih.gov This finding directly demonstrates that the pyrrolo[3,2-c]pyridine core can serve as a scaffold for potent and selective GPCR ligands. Additionally, computational studies have considered the pyrrolo[3,2-c]pyridine scaffold as a prime molecular framework in the design of ligands for GPCRs implicated in Alzheimer's disease, further suggesting its utility in this area.
Other Pharmacological Profiles
Anti-inflammatory Properties
The pyrrolopyridine nucleus is found in various compounds that exhibit anti-inflammatory effects. While research specifically detailing the anti-inflammatory properties of this compound is limited, studies on related pyrrolopyridine derivatives suggest a potential for this activity.
A study on a series of newly synthesized pyrrolopyridines (specifically pyrrolo[2,3-b]pyridines) and pyrrolopyridopyrimidines identified several compounds with promising anti-inflammatory effects. nih.gov In in-vivo assays, certain pyrrolopyridine derivatives demonstrated significant anti-inflammatory activity, comparable to the established non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Molecular docking studies from this research suggested that the active compounds could bind to the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov This indicates that the broader pyrrolopyridine scaffold is a viable starting point for the development of new anti-inflammatory agents. ebi.ac.uk
Antimicrobial and Antibacterial Effects
While various derivatives of the broader pyrrolo[3,2-b]pyridine class have demonstrated activity against resistant strains of bacteria such as E. coli, specific studies on the antimicrobial and antibacterial properties of this compound derivatives are not presently available in the reviewed scientific literature. nih.gov The general antibacterial potential of the pyrrolopyridine scaffold suggests that derivatives of this compound could be of interest for future investigation, but no data currently exists to confirm this.
Antiviral Activity (e.g., Anti-HIV-1)
The pyrrolopyridine scaffold has been identified as a promising framework for the development of antiviral agents, including those with anti-HIV-1 activity. nih.gov Research has been conducted on various derivatives, exploring their potential to inhibit viral replication. However, there is no specific information available concerning the antiviral activity of compounds derived from the this compound core.
Analgesic and Sedative Potentials
Investigations into the analgesic and sedative properties have been a significant area of research for some isomers of pyrrolopyridines, particularly pyrrolo[3,4-c]pyridine derivatives. nih.gov These studies have explored how different substitutions on the core structure influence these central nervous system effects. Nevertheless, there is a lack of published research specifically detailing the analgesic and sedative potentials of this compound derivatives.
Antidiabetic Activity
The potential for pyrrolopyridine derivatives to act as antidiabetic agents has been another area of scientific inquiry. nih.gov Studies on certain isomers have explored their ability to influence glucose metabolism and related pathways. At present, there is no available research data on the antidiabetic activity specifically associated with derivatives of this compound.
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 C Pyridine Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of pyrrolo[3,2-c]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. Strategic placement of different chemical moieties can modulate the compound's electronic, steric, and hydrophobic properties, thereby fine-tuning its interaction with target proteins.
Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. mdpi.com The introduction of halogens, such as chlorine, can influence a molecule's binding affinity, metabolic stability, and membrane permeability. In the context of kinase inhibitors, halogenated substituents can form specific halogen bonds with the protein backbone or alter the electronic nature of an aromatic ring to improve target engagement. mdpi.com
While research specifically detailing a 6,7-dichloro substitution pattern on the 1H-pyrrolo[3,2-c]pyridine core is limited, studies on related derivatives highlight the importance of halogenation. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, the presence of trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing due to the fluorine atoms, was critical for high potency. nih.gov A derivative featuring a 4-morpholino-3-(trifluoromethyl)phenyl moiety was one of the most active compounds, demonstrating that halogenated functional groups on peripheral aryl rings can significantly enhance affinity for the enzyme target. nih.gov This suggests that chloro substituents on the pyrrolo[3,2-c]pyridine core could similarly modulate activity by altering the electron density of the ring system and providing potential contact points within a target's active site.
The substitution of alkyl, aryl, and heteroaryl groups at various positions on the pyrrolo[3,2-c]pyridine scaffold is a key strategy for modulating biological activity. These groups can occupy specific pockets within a target's binding site, leading to enhanced affinity and selectivity.
In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines developed as anticancer agents targeting tubulin, the nature of the aryl group at the C6-position had a significant impact on antiproliferative activity. nih.gov
Electron-donating groups on the C6-phenyl ring, such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups at the para-position, led to an increase in antiproliferative activity compared to the unsubstituted phenyl ring. nih.govtandfonline.com
Heteroaryl moieties proved to be particularly effective. The substitution of an indolyl group at the C6-position resulted in the most potent compound in the series, with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.govtandfonline.com
This indicates that the electronic properties and hydrogen-bonding capacity of the substituent at this position are crucial for potent activity.
| Compound | C6-Substituent (B-ring) | IC₅₀ HeLa (µM) | IC₅₀ SGC-7901 (µM) | IC₅₀ MCF-7 (µM) |
|---|---|---|---|---|
| 10a | Phenyl | 1.25 | 1.58 | 2.13 |
| 10d | 4-Methylphenyl | 0.95 | 1.12 | 1.54 |
| 10h | 4-Methoxyphenyl | 0.86 | 1.03 | 1.35 |
| 10t | Indol-6-yl | 0.12 | 0.15 | 0.21 |
Similarly, for FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, specific diarylamide and diarylurea moieties were essential for achieving high potency. The most active compounds possessed complex aryl substituents, such as 3,5-bis(trifluoromethyl)phenyl and 4-morpholino-3-(trifluoromethyl)phenyl groups, which were found to enhance the affinity for the enzyme. nih.gov
Linker units and functional groups located distant from the core scaffold play a vital role in orienting the molecule within the binding site and establishing key interactions with remote regions of the target protein. The length, rigidity, and chemical nature of these linkers can drastically affect biological potency. mdpi.com
In the development of pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the activity was heavily dependent on the structure of a large benzamide (B126) side chain attached to the core. This side chain acts as a linker to a remote functionalized phenyl ring. Two compounds emerged as the most potent, demonstrating the importance of these remote groups:
Compound 1e : Featured a 3,5-bis(trifluoromethyl)phenyl group.
Compound 1r : Possessed a 4-morpholino-3-(trifluoromethyl)phenyl group.
These specific remote functionalities were critical for achieving potent enzymatic inhibition, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.govnih.gov This highlights that interactions beyond the immediate vicinity of the core scaffold are crucial for high-affinity binding.
| Compound | Key Remote Functional Group | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| Lead Compound | (Not specified in detail) | 96 |
| 1e | 3,5-bis(trifluoromethyl)phenyl | 60 |
| 1r | 4-morpholino-3-(trifluoromethyl)phenyl | 30 |
Studies on the related pyrrolo[3,4-c]pyridine isomer also emphasize the importance of linker length. For a series of analgesic compounds, the length of an alkyl chain connecting the heterocyclic core to an amine residue significantly influenced potency. Shortening the linker from three carbons to one or two, or lengthening it to four, resulted in decreased activity, indicating an optimal linker length is required for effective interaction with the target. mdpi.com
Stereochemical and Conformational Factors in Ligand-Target Interactions
The three-dimensional arrangement of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its interaction with a biological target. Utilizing rigid scaffolds is a common strategy in drug design to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.
This principle was effectively applied in the design of pyrrolo[3,2-c]pyridine-based anticancer agents. Researchers used the rigid 1H-pyrrolo[3,2-c]pyridine scaffold as a "configurational constraint" to replace the flexible cis-olefin bond of the natural product Combretastatin A-4. nih.gov This strategy aimed to restrict the molecule's conformation to one that is optimal for binding to the colchicine (B1669291) site of tubulin. nih.gov
Molecular modeling studies supported this approach, revealing that the rigidified derivative could fit snugly into the active site. The docked conformation showed that the 1H-pyrrolo[3,2-c]pyridine core overlapped well with the original ligand and established crucial hydrogen bonds with key residues, such as Thrα179 and Asnβ349, within the binding pocket. nih.gov This demonstrates how fixing the conformation of a molecule through a rigid core like pyrrolo[3,2-c]pyridine can lead to high-affinity interactions with the target protein.
Rational Design Principles for Optimizing Pharmacological Profiles
Rational design involves the deliberate, structure-based creation of new molecules with improved properties. This approach leverages an understanding of the target structure and existing SAR to guide the synthesis of more effective and selective compounds.
Several rational design strategies have been successfully employed to optimize pyrrolo[3,2-c]pyridine derivatives.
Configuration-Constrained Design : As mentioned, replacing a flexible linker in a known bioactive compound with the rigid pyrrolo[3,2-c]pyridine scaffold is a powerful strategy. This approach successfully produced potent tubulin inhibitors by locking the relative orientation of key pharmacophoric groups (the A- and B-rings), enhancing binding affinity. nih.gov
Lead Optimization : The development of FMS kinase inhibitors began with a lead compound (KIST101029, IC₅₀ = 96 nM) which was systematically modified to improve potency. nih.gov By exploring different substituents on the peripheral benzamide moiety, researchers were able to develop analogues with more than three times the potency (e.g., compound 1r, IC₅₀ = 30 nM), demonstrating a classic rational lead optimization strategy. nih.gov
Molecular Hybridization : In related pyrrolopyrimidine scaffolds, combining pharmacophoric elements from two different known inhibitors (a lead molecule and the marketed drug Pexidartinib) into a single hybrid compound has been used to create novel derivatives with low-nanomolar potency. mdpi.com This principle of merging structural features is a key strategy for enhancing target affinity.
Structure-Based Design using Molecular Docking : The use of computational docking to predict how a designed molecule will interact with its target is fundamental to modern drug discovery. Docking studies on pyrrolo[3,2-c]pyridine derivatives have helped rationalize their observed activity by identifying key hydrogen bonds and hydrophobic interactions, thereby guiding the design of next-generation compounds with improved target engagement. nih.gov
Computational and Mechanistic Investigations of Pyrrolo 3,2 C Pyridine Compounds
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to the active site of proteins. For the pyrrolo[3,2-c]pyridine scaffold, molecular docking studies have been instrumental in elucidating potential mechanisms of action.
For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as potential anticancer agents targeting the colchicine-binding site of tubulin. nih.govsemanticscholar.org Molecular modeling suggested that these compounds can fit into the colchicine-binding pocket, with the 1H-pyrrolo[3,2-c]pyridine core playing a crucial role in the interaction. In one study, a particularly potent derivative, 10t , was shown to form hydrogen bonds with key residues Thrα179 and Asnβ349 within the colchicine (B1669291) site. nih.gov This interaction is believed to be a key factor in its potent inhibition of tubulin polymerization and its resulting anticancer activity. nih.gov
The following table summarizes the predicted interactions of a representative pyrrolo[3,2-c]pyridine derivative with the tubulin protein, as identified through molecular docking simulations.
| Compound | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| 10t | Tubulin (Colchicine-binding site) | Thrα179, Asnβ349 | Hydrogen Bonding | nih.gov |
These studies underscore the utility of molecular docking in identifying key interactions that drive the biological activity of pyrrolo[3,2-c]pyridine derivatives and provide a basis for the rational design of new analogs.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the conformational changes of proteins and ligands upon binding and to assess the stability of the resulting complex over time.
For other heterocyclic compounds, MD simulations have been successfully employed to confirm the stability of docked poses and to refine the understanding of binding interactions. For example, in studies of potential inhibitors for the main protease of SARS-CoV-2, MD simulations were used to confirm that the docked ligands remained stably bound within the active site over the simulation time. mdpi.com Such studies typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components.
Quantum Chemical Calculations for Electronic Property Analysis
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. For the isomer, 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine , several electronic and physicochemical properties have been computed and are available in public databases. nih.gov
These properties, calculated using computational chemistry methods, offer insights into the molecule's characteristics. For example, the molecular weight and formula provide basic identification. The XLogP3 value is an estimate of the compound's lipophilicity, which is an important factor in its pharmacokinetic profile. The hydrogen bond donor and acceptor counts indicate the potential for forming hydrogen bonds with biological targets.
Below is a table of computed properties for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine .
| Property | Value |
| Molecular Weight | 187.02 g/mol |
| Exact Mass | 185.9751535 Da |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 28.7 Ų |
| Heavy Atom Count | 11 |
Data sourced from PubChem CID 5358988. nih.gov
Density Functional Theory (DFT) is a common quantum chemical method used to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netlalbabacollege.inmdpi.com These values are important for understanding a molecule's electronic transitions and reactivity. While specific DFT calculations for 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine are not detailed in the searched literature, such analyses on related pyrrolopyridine derivatives have been performed to correlate electronic structure with observed properties. researchgate.net
In Silico Virtual Screening and Lead Generation
In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of inhibitors for various biological targets, making it a valuable core structure for virtual screening campaigns. nih.govresearchgate.net
Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a set of known active molecules is used to identify other molecules in a database with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds and identify those with the best predicted binding affinity. nih.govnih.gov
While there are no specific reports of large-scale virtual screening campaigns that have identified this compound as a lead compound, the broader pyrrolo[3,2-c]pyridine class has been explored for its potential as kinase inhibitors. nih.govdoaj.org Kinases are a major class of drug targets, and the pyrrolo[3,2-c]pyridine scaffold has been shown to be a suitable framework for the design of kinase inhibitors. nih.gov Virtual screening of compound libraries containing the pyrrolo[3,2-c]pyridine core could lead to the identification of novel lead compounds for various therapeutic targets.
Elucidation of Molecular Mechanisms Underlying Biological Activities
The elucidation of the molecular mechanisms by which a compound exerts its biological effects is a critical step in drug development. For the pyrrolo[3,2-c]pyridine class of compounds, a combination of experimental and computational approaches is often employed to understand their mechanism of action.
As previously mentioned, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent anticancer agents that act by inhibiting tubulin polymerization. nih.govsemanticscholar.org The proposed molecular mechanism, supported by molecular docking studies, involves the binding of these compounds to the colchicine-binding site on tubulin. This binding event disrupts the dynamics of microtubule formation and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
The structure-activity relationship (SAR) studies of these compounds have provided further insights into their mechanism of action. For example, the nature and position of substituents on the pyrrolo[3,2-c]pyridine ring can significantly influence their antiproliferative activity. nih.gov A review of pyridine (B92270) derivatives highlighted that the presence and positioning of certain functional groups can enhance antiproliferative activity, while bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov This highlights the importance of detailed SAR studies in understanding the molecular basis of the biological activities of these compounds.
Future Research Trajectories and Therapeutic Applications of the Pyrrolo 3,2 C Pyridine Scaffold
Development of Novel and Efficient Synthetic Routes for 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine
The generation of diverse libraries of substituted pyrrolo[3,2-c]pyridines for biological screening hinges on the availability of robust and flexible synthetic routes. While specific methods for this compound are not extensively documented in current literature, established strategies for analogous structures provide a blueprint for future synthetic endeavors.
One common approach involves a multi-step sequence starting from appropriately substituted pyridines. For instance, a synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with 2-bromo-5-methylpyridine. nih.gov This precursor undergoes oxidation to the corresponding N-oxide, followed by nitration and reaction with N,N-dimethylformamide dimethyl acetal. nih.gov Subsequent reductive cyclization with iron in acetic acid yields the core 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.gov This intermediate can then be functionalized via cross-coupling reactions, such as the Suzuki reaction, to introduce a variety of substituents at the 6-position. nih.gov To produce a 6,7-dichloro derivative, this pathway could theoretically be adapted by starting with a precursor pyridine (B92270) already bearing the desired chlorine atoms.
Future research will likely focus on developing more convergent and efficient strategies to access this scaffold. Promising directions include:
One-Pot Domino Reactions: The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and yield. researchgate.net
Catalytic Annulation: A recently reported synergetic copper/zinc-catalyzed one-step annulation reaction provides a modern approach to constructing fused 1H-pyrrolo[3,2-c]pyridine systems, demonstrating the potential for metal catalysis to streamline synthesis. rsc.org
C-H Activation: Direct functionalization of the pyridine or pyrrole (B145914) rings through C-H activation would represent a highly atom-economical strategy, avoiding the need for pre-functionalized halogenated starting materials.
The exploration of these advanced synthetic methods will be crucial for rapidly accessing novel derivatives, including halogenated variants like this compound, for biological evaluation.
Identification of Undiscovered Biological Targets for Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated activity against several well-validated therapeutic targets, primarily in the field of oncology. This existing knowledge provides a strong foundation for exploring novel biological applications and identifying undiscovered targets.
Known Biological Targets:
FMS Kinase (CSF-1R): This receptor tyrosine kinase is over-expressed in various cancers and is involved in inflammatory disorders. nih.govmdpi.com Several pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase. nih.govdoaj.org
Tubulin: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.govtandfonline.comsemanticscholar.org
Other Protein Kinases: The broader class of pyrrolopyridines has shown inhibitory activity against other kinases crucial in disease, such as Fibroblast Growth Factor Receptors (FGFRs) and SGK-1 kinase. google.comrsc.org
Future research aimed at target deconvolution could uncover novel mechanisms of action. The structural similarity of the pyrrolopyridine core to the adenine (B156593) portion of ATP suggests that the scaffold may interact with a wide range of ATP-binding proteins beyond the kinase family. researchgate.net Phenotypic screening of diverse compound libraries against various cell lines and disease models, followed by chemoproteomic approaches, could reveal unexpected targets in areas such as neurodegenerative disease, metabolic disorders, or infectious diseases. Given the activity of some pyrrolopyridine isomers against resistant bacterial strains, exploring antibacterial and antiviral targets is another promising avenue. mdpi.com
Advanced SAR and Lead Optimization Programs for Specific Disease Areas
Systematic exploration of the structure-activity relationships (SAR) is fundamental to transforming a biologically active scaffold into a viable drug candidate. For the 1H-pyrrolo[3,2-c]pyridine core, initial SAR studies have provided valuable insights for several target classes, paving the way for advanced lead optimization programs.
For FMS kinase inhibition, studies have shown that modifying the diarylamide substituents on the pyrrolo[3,2-c]pyridine core can dramatically impact potency. Compound 1r was found to be 3.2 times more potent than its lead compound, KIST101029, highlighting a key area for chemical modification. nih.gov
In the context of tubulin inhibition, the substituent at the 6-position of the scaffold is critical. Research has demonstrated that incorporating an indolyl moiety at this position (compound 10t ) results in significantly more potent antiproliferative activity compared to phenyl or substituted-phenyl groups. nih.govsemanticscholar.org This suggests that this position can be modified to fine-tune biological activity and target engagement. nih.gov A general review of pyridine derivatives also noted that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may reduce it, providing general guidance for future designs. nih.gov
The table below summarizes key SAR findings for different series of 1H-pyrrolo[3,2-c]pyridine derivatives.
| Target Class | Scaffold Position | Favorable Substituents | Resulting Activity |
| FMS Kinase | Diarylurea/amide side chain | Specific modifications (e.g., compound 1r ) | 3.2x increased potency over lead compound nih.gov |
| Tubulin (Antiproliferative) | Position 6 | Indolyl moiety (compound 10t ) | Potent activity (IC50 = 0.12-0.21 µM) against multiple cancer cell lines nih.govsemanticscholar.org |
| Tubulin (Antiproliferative) | Position 6 | Phenyl, o-tolyl, chlorophenyl moieties | Moderate to good antiproliferative activity nih.gov |
Future lead optimization programs will leverage this data, employing computational modeling and medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties for specific disease indications like ovarian cancer or rheumatoid arthritis.
Preclinical Development of Investigational Therapeutic Agents Based on the Pyrrolo[3,2-c]pyridine Core
Several pyrrolo[3,2-c]pyridine derivatives have emerged from initial screening and SAR studies as promising lead compounds, positioning them as candidates for formal preclinical development.
Compound 1r: Identified as a highly potent and selective FMS kinase inhibitor, this compound is considered a promising candidate for development as an anticancer and anti-arthritic agent. nih.gov Its high potency (IC50 = 30 nM against FMS kinase) and selectivity make it an attractive starting point for further investigation. nih.gov
Compound 10t: This tubulin polymerization inhibitor demonstrates potent nanomolar antiproliferative activity against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. nih.govtandfonline.com Its distinct mechanism of action and high efficacy in vitro mark it as a strong candidate for preclinical evaluation.
The trajectory for these and other future lead compounds will involve a standardized set of preclinical studies. This includes scaling up synthesis, performing in vivo efficacy testing in relevant animal models of cancer or inflammatory disease, and conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling to assess the compound's drug-like properties. Further studies would also investigate potential off-target effects and establish a preliminary safety profile, which are critical steps before a compound can be considered an investigational therapeutic agent ready for clinical trials.
Design of Multi-Target Directed Ligands Utilizing the Pyrrolo[3,2-c]pyridine Scaffold
The complexity of diseases like cancer and neurodegenerative disorders has fueled a shift from the traditional "one molecule, one target" paradigm towards the development of multi-target-directed ligands (MTDLs). mdpi.com The pyrrolo[3,2-c]pyridine scaffold is well-suited for this approach, as its derivatives have already shown activity against multiple, therapeutically relevant targets.
A key future direction is the rational design of single molecules that can modulate several disease-related pathways simultaneously. Given that various pyrrolopyridine derivatives inhibit different protein kinases (e.g., FMS, FGFR), a focused effort could be made to design dual or pan-kinase inhibitors. nih.govrsc.org For example, an agent that concurrently inhibits FMS and a key angiogenesis-related kinase like VEGFR2 could offer a superior anti-cancer effect by targeting both tumor cells and their blood supply. researchgate.net
Another strategy involves molecular hybridization, where the pyrrolo[3,2-c]pyridine core is combined with other pharmacophores to create agents with entirely new activity profiles. Inspired by work on other heterocyclic systems, one could envision hybrid molecules that combine kinase inhibition with the modulation of targets relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE). mdpi.com This approach could lead to novel therapeutics for complex conditions like Alzheimer's or Parkinson's disease. The design of such MTDLs will rely heavily on computational chemistry and a deep understanding of the structural biology of the intended targets to achieve the desired polypharmacology. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
